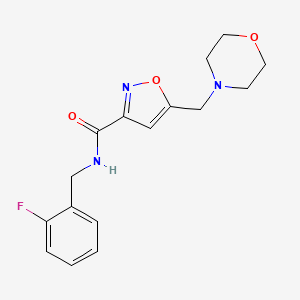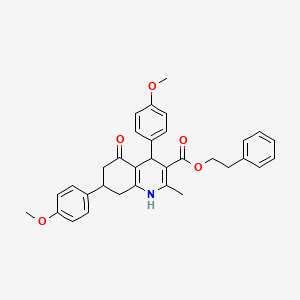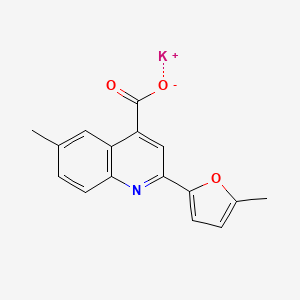
potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate, also known as KM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxylate derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been studied for its potential applications in various scientific research fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate achieves this by inducing apoptosis, which is a type of programmed cell death. In neuroprotection, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to protect neurons from oxidative stress and inflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects
potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects, such as inducing apoptosis, reducing oxidative stress, and inhibiting inflammation. Apoptosis is a type of programmed cell death that is important for the regulation of cell growth and survival. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate induces apoptosis by activating various signaling pathways such as the caspase pathway. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate reduces oxidative stress by scavenging ROS and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD). Inflammation is a complex biological response to harmful stimuli such as infections and tissue damage. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate inhibits inflammation by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can also be easily synthesized using simple chemical reactions. However, there are also some limitations to using potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate in lab experiments. For example, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not very water-soluble, which can limit its use in aqueous solutions. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can also be toxic at high concentrations, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for the study of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate, such as exploring its potential applications in drug discovery and development, investigating its mechanism of action in more detail, and optimizing its pharmacokinetic and pharmacodynamic properties. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has shown promising results in various scientific research fields, and further studies are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate involves the reaction of 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid with potassium hydroxide in the presence of a solvent such as ethanol. The reaction yields potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate as a white crystalline solid with a melting point of 190-192°C. The purity of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3.K/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15;/h3-8H,1-2H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGUOAABIIRCT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)[O-])C3=CC=C(O3)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
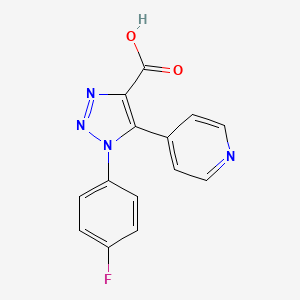
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
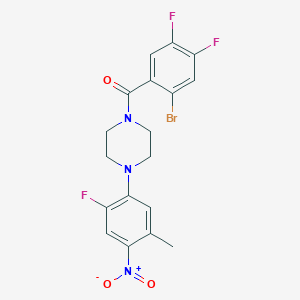
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
